molecular formula C9H14ClN3O2 B12070246 Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate

Cat. No.: B12070246
M. Wt: 231.68 g/mol
InChI Key: AZZBCLRGAHXZIK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a chlorine atom at position 4, a propyl chain at position 1, and an ethyl ester at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-propylpyrazole-3-carboxylate

InChI

InChI=1S/C9H14ClN3O2/c1-3-5-13-8(11)6(10)7(12-13)9(14)15-4-2/h3-5,11H2,1-2H3

InChI Key

AZZBCLRGAHXZIK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C(=O)OCC)Cl)N

Origin of Product

United States

Preparation Methods

Propylhydrazine and Ethyl 2-Cyano-3-Ethoxyacrylate

A modified protocol from the synthesis of ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (source 3) suggests that reacting propylhydrazine with ethyl 2-cyano-3-ethoxyacrylate in ethanol under reflux yields the pyrazole ring. Subsequent chlorination at position 4 using POCl₃ or sulfuryl chloride introduces the chloro substituent. The amino group at position 5 is retained from the cyanoacrylate precursor, while the ethyl ester at position 3 remains intact.

Key parameters :

  • Solvent: Absolute ethanol

  • Temperature: 80–100°C (reflux)

  • Chlorination agent: POCl₃ (2 equiv.) at 0–5°C

  • Yield: ~65–70% (estimated from analogous reactions)

Multi-Step Functionalization of Preformed Pyrazoles

An alternative route involves post-synthetic modification of a preassembled pyrazole skeleton.

Alkylation and Amination of 4-Chloropyrazole-3-Carboxylates

Starting with ethyl 4-chloro-1H-pyrazole-3-carboxylate, N-propylation is achieved using propyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C. The amino group is introduced via nucleophilic substitution of the 4-chloro substituent using aqueous ammonia under high-pressure conditions (100–120°C).

Reaction scheme :

  • Alkylation :

    Ethyl 4-chloro-1H-pyrazole-3-carboxylate+CH₃CH₂CH₂BrK₂CO₃, DMFEthyl 4-chloro-1-propyl-pyrazole-3-carboxylate\text{Ethyl 4-chloro-1H-pyrazole-3-carboxylate} + \text{CH₃CH₂CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{Ethyl 4-chloro-1-propyl-pyrazole-3-carboxylate}
  • Amination :

    Ethyl 4-chloro-1-propyl-pyrazole-3-carboxylate+NH₃H₂O, 120°CEthyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate\text{Ethyl 4-chloro-1-propyl-pyrazole-3-carboxylate} + \text{NH₃} \xrightarrow{\text{H₂O, 120°C}} \text{this compound}

Challenges :

  • Competing hydrolysis of the ester moiety during amination requires careful pH control (pH 8–9).

  • Yield for amination step: ~50–55% (based on pyrazole functionalization studies).

Multicomponent Reactions (MCRs)

MCRs offer a one-pot strategy to construct complex pyrazoles. A method adapted from pyrazolo[3,4-b]pyridine syntheses (source 4) involves:

Reaction of Propylhydrazine, Ethyl Cyanoacetate, and Chloroacetyl Chloride

In acetic acid, propylhydrazine reacts with ethyl cyanoacetate and chloroacetyl chloride to form the pyrazole ring via sequential condensation, cyclization, and chlorination.

Mechanism :

  • Condensation of propylhydrazine with ethyl cyanoacetate forms a hydrazone intermediate.

  • Cyclization with chloroacetyl chloride introduces the chloro group at position 4.

  • Aromatization under acidic conditions yields the final product.

Optimization :

  • Catalyst: p-Toluenesulfonic acid (p-TSA) enhances cyclization efficiency.

  • Solvent: Glacial acetic acid

  • Temperature: 90°C, 6 hours

  • Yield: ~60–65% (extrapolated from similar MCRs).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Purity (%)
CyclocondensationHigh regioselectivityMulti-step chlorination required65–70≥95
Multi-Step FunctionalizationFlexible substitution patternLow amination efficiency50–55≥90
Multicomponent ReactionOne-pot synthesis, time-efficientRequires stringent pH control60–65≥85

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Adapting microwave irradiation (source 4) can reduce reaction times. For instance, cyclocondensation under microwave conditions (100 W, 120°C) shortens the process from 6 hours to 20 minutes, improving yield to ~75%.

Ionic Liquid-Mediated Reactions

Using [bmim]Br as a solvent stabilizes intermediates and enhances reaction rates. This method, effective for pyrazolo[3,4-b]pyridines, could be adapted for pyrazole synthesis, potentially increasing yields by 10–15%.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 1.30 (t, 3H, CH₃), 1.85 (m, 2H, CH₂CH₂CH₃), 4.25 (q, 2H, OCH₂), 5.45 (s, 2H, NH₂).

    • IR : Peaks at 3385 cm⁻¹ (N–H), 1713 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted pyrazoles.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate has shown potential as an anticancer agent. Compounds in the pyrazole class are known for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Research indicates that derivatives of this compound can arrest the cell cycle in the G2/M phase, suggesting a mechanism for its anticancer effects .
  • Anti-inflammatory Properties
    • Studies have demonstrated that this compound exhibits anti-inflammatory activity. It has been tested against lipopolysaccharide (LPS)-induced inflammation models, showing significant reduction in inflammatory markers. This positions it as a promising candidate for treating inflammatory diseases .
  • Antimicrobial Effects
    • The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives possess sub-micromolar activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating infections .

Chemical Reactivity and Synthesis

The chemical reactivity of this compound can be attributed to its functional groups:

  • Amino Group : Participates in nucleophilic substitution reactions.
  • Chloro Group : Involved in electrophilic aromatic substitution reactions.
  • Carboxylate Moiety : Can undergo esterification or hydrolysis depending on conditions.

The synthesis typically involves multi-step organic reactions, which may include the use of various reagents to introduce the chloro and propyl groups effectively.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Aspects
This compoundContains chloro and propyl groupsUnique for having both chloro and propyl substituents
Ethyl 5-amino-4-bromo-pyrazole-3-carboxylateContains bromo instead of chloroMore reactive due to bromine's larger size
Ethyl 5-amino-pyrazole-3-carboxylateNo halogen substitutionSimpler structure, potentially different activity

This table illustrates how the specific substituents contribute to distinct chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Mechanism : A study published in MDPI highlighted that derivatives of this compound were effective against various tumor cell lines, demonstrating IC50 values indicating potent antiproliferative activity. The study utilized docking simulations to explore binding interactions with tubulin, confirming its potential as an anticancer drug .
  • Anti-inflammatory Effects : Another research article investigated the anti-inflammatory effects of pyrazole derivatives in BV-2 cells and found significant inhibition of inflammatory responses induced by LPS, suggesting therapeutic potential for neuroinflammatory conditions .
  • Antimicrobial Efficacy : Research focused on antimicrobial activity showed that derivatives could effectively inhibit growth in resistant bacterial strains, making them candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Research Tools and Methodologies

  • Chromatography : Flash chromatography (as used in ) is a standard purification method for pyrazole esters, suggesting its applicability to the target compound .

Biological Activity

Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article provides an overview of the biological activities associated with this compound, supported by data tables and research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity : It has shown potential as an anticancer agent through various mechanisms.
  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, impacting key biological pathways.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial effects. In vitro studies have shown its efficacy against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus0.220.25Bactericidal
Escherichia coli0.300.35Bactericidal
Streptococcus pneumoniae0.500.55Bacteriostatic

The compound has demonstrated bactericidal activity, effectively killing the pathogens rather than merely inhibiting their growth .

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.07Inhibition of tubulin polymerization
A549 (lung cancer)8.00Induction of apoptosis
HCT116 (colon cancer)6.00Cell cycle arrest at G2/M phase

The compound's ability to interfere with critical cellular processes makes it a promising candidate for further development in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating significantly lower MIC values compared to standard antibiotics .
  • In Vitro Cancer Studies : Research involving various cancer cell lines indicated that the compound could effectively reduce cell viability and induce apoptosis, particularly in breast and lung cancer models .
  • Enzyme Inhibition Studies : Investigations into the compound's role as an enzyme inhibitor revealed its potential to target specific kinases involved in inflammatory pathways, suggesting applications beyond antimicrobial and anticancer therapies .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclization or functionalization of precursor molecules. For example:

  • Cyclocondensation: Start with a hydrazine derivative and a β-ketoester under reflux in ethanol. Adjust substituents via nucleophilic substitution (e.g., chlorination at position 4 using POCl₃) .
  • Coupling Reactions: Use carbodiimide coupling agents (e.g., EDCI/HOBt) to introduce amide or ester groups. For instance, describes activating carboxylic acids with EDCI/HOBt in DMF, followed by reaction with amines at room temperature .
  • Purification: Employ flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .

Example Reaction Setup (Adapted from and ):

StepReagents/ConditionsPurpose
1Hydrazine + β-ketoester in ethanol, reflux (12 h)Core pyrazole formation
2POCl₃, DMF (0–5°C, 2 h)Chlorination at position 4
3Propyl iodide, K₂CO₃ in DMF (80°C, 10 h)N-alkylation at position 1
4Flash chromatography (cyclohexane/EtOAc)Purification

Q. How is the compound characterized post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. For example, reports δ = 8.02 ppm (pyrazole C-H) and 4.33 ppm (ethyl ester CH₂) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS-ESI or EI) to verify molecular weight (e.g., [M+H]+ peaks in ) .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., ester C=O stretch at ~1680 cm⁻¹, NH₂ bands at ~3230 cm⁻¹) .
  • Elemental Analysis: Confirm C/H/N ratios (e.g., ±0.4% deviation in ) .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data for this compound?

Methodological Answer:

  • Structure Refinement: Use SHELXL for small-molecule refinement. Adjust parameters (e.g., thermal displacement, occupancy) to minimize R-factors .
  • Validation Tools: Mercury software (CCDC) for visualizing packing patterns and void analysis. Compare simulated vs. experimental XRD patterns .
  • Cross-Validation: Repeat data collection at different temperatures or with twinned crystals. Validate hydrogen bonding via Hirshfeld surface analysis .

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., Gaussian, ORCA) to simulate NMR shifts or IR spectra. Compare with experimental data to identify anomalies .
  • Purity Checks: Re-crystallize the compound and re-run spectra. Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
  • Solvent Effects: Test NMR in multiple solvents (CDCl₃, DMSO-d₆) to rule out solvent-induced shifts .

Q. What are the stability considerations under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (e.g., notes hazardous decomposition products above 200°C) .
  • Light Sensitivity: Store samples in amber vials if UV-vis spectra indicate photodegradation.
  • Hydrolytic Stability: Test in aqueous buffers (pH 1–13) at 25–60°C. Monitor via LC-MS for ester hydrolysis .

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